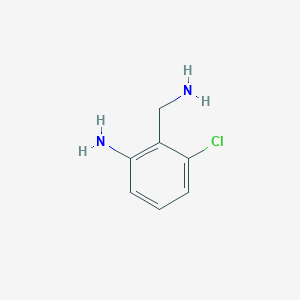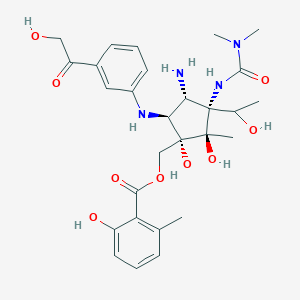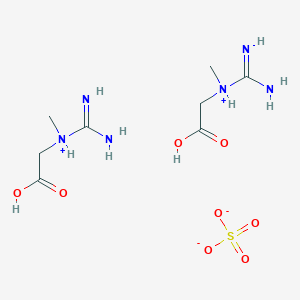
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamimidoyl group is a substituent group from carbamimidic acid . Carboxymethyl is a common substituent group that is derived from carboxymethyl cellulose (CMC), a product of carboxymethylation of cellulose .
Synthesis Analysis
The synthesis of carboxymethyl cellulose (CMC) involves the carboxymethylation of cellulose, which is extensively used in various industries . The synthesis process usually involves an etherification process using monochloroacetic acid and sodium hydroxide as the solvent medium .Molecular Structure Analysis
The molecular structure of carboxymethyl cellulose (CMC) involves the bonding of carboxymethyl groups (–CH2–COONa) to hydroxyl groups of the cellulose backbone .Chemical Reactions Analysis
Carboxymethyl cellulose (CMC) can undergo various chemical reactions. For example, it can be crosslinked with polycarboxylic acids such as citric acid and fumaric acid to increase its thermal stability .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxymethyl cellulose (CMC) are influenced by factors such as the degree of substitution, distribution pattern, and degree of polymerization . It is known for its high viscosity, hydrophilicity, defoaming, and chelating ability .Safety And Hazards
Direcciones Futuras
Research on carboxymethyl cellulose (CMC) and its derivatives is ongoing, with a focus on improving their properties and expanding their applications. For example, there is interest in increasing the thermal stability of CMC by crosslinking with polycarboxylic acids . There is also ongoing research on the synthesis and applications of CMC hydrogels .
Propiedades
Número CAS |
102601-28-5 |
|---|---|
Nombre del producto |
Carbamimidoyl-(carboxymethyl)-methylazanium;sulfate |
Fórmula molecular |
C8H20N6O8S |
Peso molecular |
360.35 g/mol |
Nombre IUPAC |
carbamimidoyl-(carboxymethyl)-methylazanium;sulfate |
InChI |
InChI=1S/2C4H9N3O2.H2O4S/c2*1-7(4(5)6)2-3(8)9;1-5(2,3)4/h2*2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |
Clave InChI |
NFWOMGOXOHCLNA-UHFFFAOYSA-N |
SMILES |
C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C[NH+](CC(=O)O)C(=N)N.C[NH+](CC(=O)O)C(=N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




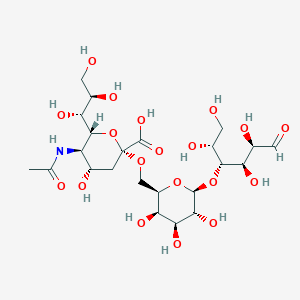

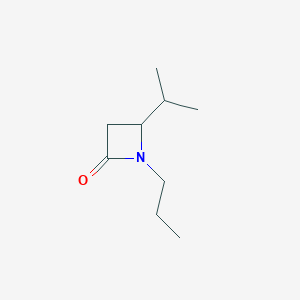
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
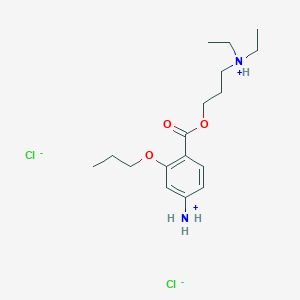
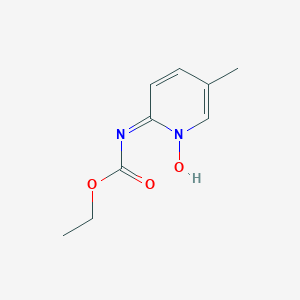
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)
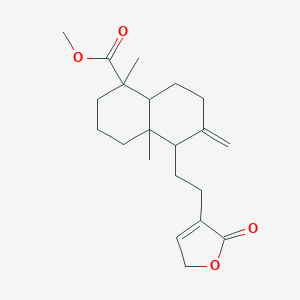
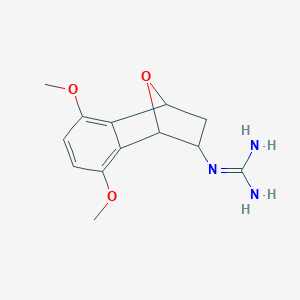
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
